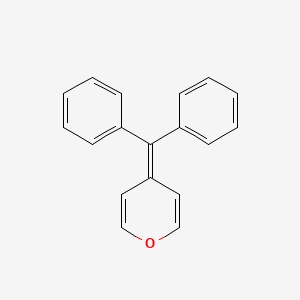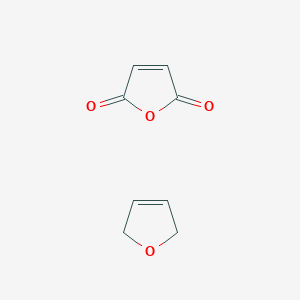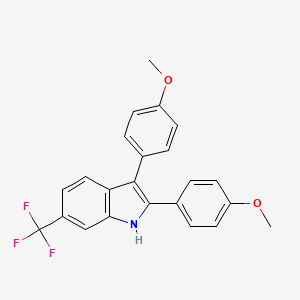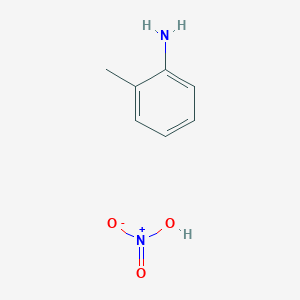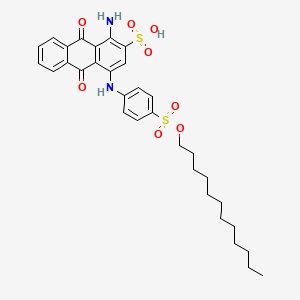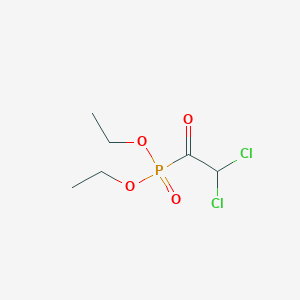
Diethyl (dichloroacetyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (dichloroacetyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a dichloroacetyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (dichloroacetyl)phosphonate typically involves the reaction of diethyl phosphite with dichloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. A common procedure involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.
化学反应分析
Types of Reactions: Diethyl (dichloroacetyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dichloroacetyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Reduction: Reduction reactions can convert the dichloroacetyl group to a less oxidized state.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride are effective.
Major Products:
Substitution: Yields various substituted phosphonates.
Hydrolysis: Produces phosphonic acids.
Reduction: Results in the formation of reduced phosphonate derivatives.
科学研究应用
Diethyl (dichloroacetyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants and plasticizers.
作用机制
The mechanism by which diethyl (dichloroacetyl)phosphonate exerts its effects involves the interaction of its phosphonate group with various molecular targets. The compound can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site. This inhibition can disrupt metabolic pathways and cellular processes.
相似化合物的比较
Diethyl phosphonate: Lacks the dichloroacetyl group, making it less reactive in certain substitution reactions.
Dimethyl (dichloroacetyl)phosphonate: Similar structure but with methyl groups instead of ethyl, affecting its physical properties and reactivity.
Diethyl (chloroacetyl)phosphonate: Contains a single chlorine atom, resulting in different reactivity and applications.
Uniqueness: Diethyl (dichloroacetyl)phosphonate is unique due to the presence of two chlorine atoms in the acetyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
25196-03-6 |
|---|---|
分子式 |
C6H11Cl2O4P |
分子量 |
249.03 g/mol |
IUPAC 名称 |
2,2-dichloro-1-diethoxyphosphorylethanone |
InChI |
InChI=1S/C6H11Cl2O4P/c1-3-11-13(10,12-4-2)6(9)5(7)8/h5H,3-4H2,1-2H3 |
InChI 键 |
UEKTXSMCLSCURV-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C(=O)C(Cl)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



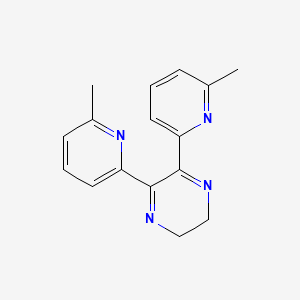

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
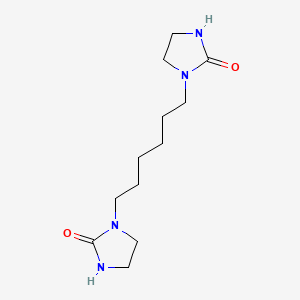

![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
